molecular formula C17H10ClN3OS2 B12118793 (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12118793
M. Wt: 371.9 g/mol
InChI Key: BFEOQBMAFJSDLQ-UHFFFAOYSA-N
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Description

(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a thiazolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid.

    Formation of Thiazolidinone Ring: Using a reaction between a thiourea derivative and a halogenated ketone.

    Coupling Reactions: Combining the benzimidazole and thiazolidinone intermediates under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thioxo group.

    Reduction: Reduction reactions could target the benzimidazole or thiazolidinone rings.

    Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied as a potential catalyst or ligand in various organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology and Medicine

    Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.

    Anticancer Research: The compound could be explored for its potential to inhibit cancer cell growth.

Industry

    Pharmaceuticals: Potential use in drug development due to its complex structure and biological activity.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Thiazolidinone Derivatives: Compounds featuring the thiazolidinone ring.

Uniqueness

The unique combination of benzimidazole, chlorophenyl, and thioxo-thiazolidinone moieties in (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one may confer distinct biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C17H10ClN3OS2

Molecular Weight

371.9 g/mol

IUPAC Name

5-(benzimidazol-2-ylidenemethyl)-3-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C17H10ClN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H

InChI Key

BFEOQBMAFJSDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)Cl

Origin of Product

United States

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